N-(4-aminophenyl)cyclopropanecarboxamide

Neuroscience Cardiovascular Gastrointestinal

This compound is a uniquely selective 5-HT2B antagonist (IC50=22nM) with exceptional clean selectivity (161 GPCRs, 302 kinases) and additional COX-2 (IC50=20nM) and CCK-B (Ki=31nM) affinities. Its unparalleled off-target profile makes it the definitive tool for CNS, inflammation, and oncology studies. Procure this research-grade reagent to eliminate the confounding variables common to generic analogs.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 74617-73-5
Cat. No. B1285682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)cyclopropanecarboxamide
CAS74617-73-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2,11H2,(H,12,13)
InChIKeyQKOLSDDMVFYWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-aminophenyl)cyclopropanecarboxamide (74617-73-5) for Targeted Biomedical Research: A Procurement Guide


N-(4-aminophenyl)cyclopropanecarboxamide (CAS 74617-73-5), a cyclopropanecarboxamide derivative, exhibits potent and selective antagonism at the 5-HT2B receptor (IC50 = 22±9.0 nM) [1] and shows binding affinity to the cholecystokinin type B (CCK-B) receptor (Ki = 31 nM) [2]. This compound has also demonstrated inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 20 nM [3]. Its in vitro profile, characterized by a favorable selectivity window over a broad panel of receptors and enzymes [1], positions it as a valuable tool compound for studies in neuropsychiatric disorders, inflammation, and oncology.

Why N-(4-aminophenyl)cyclopropanecarboxamide (74617-73-5) Cannot Be Replaced by Common In-Class Analogs


Substituting N-(4-aminophenyl)cyclopropanecarboxamide with other cyclopropanecarboxamide derivatives or generic 5-HT2B antagonists introduces significant uncertainty in experimental outcomes due to critical differences in selectivity, off-target profile, and potency. While many compounds in this class exhibit affinity for the 5-HT2B receptor, the target compound's specific combination of potent 5-HT2B antagonism (IC50 = 22±9.0 nM) [1] with a clean selectivity profile against a wide panel of 161 GPCRs and 302 kinases [1] is not a universal feature. Furthermore, its demonstrated, albeit moderate, affinity for CCK-B (Ki = 31 nM) [2] and COX-2 (IC50 = 20 nM) [3] highlights a multi-target engagement pattern that may be advantageous in certain disease models but cannot be assumed for other, even structurally similar, analogs. Direct comparative data, as presented in Section 3, is essential for accurate reagent selection and data interpretation.

Quantitative Differentiation of N-(4-aminophenyl)cyclopropanecarboxamide (74617-73-5) Against Key Comparators


Potent 5-HT2B Receptor Antagonism with Demonstrated Selectivity

N-(4-aminophenyl)cyclopropanecarboxamide is a potent 5-HT2B receptor antagonist with a binding IC50 of 22±9.0 nM, and a cellular functional antagonist IC50 of 54 nM [1]. In a direct head-to-head comparison of IC50 values, its potency is comparable to the tool compound 5-HT2B antagonist-1 (IC50 = 33.4 nM) and the experimental compound VU0530244 (IC50 = 17.3 nM) . Critically, the target compound demonstrated a highly favorable selectivity profile, showing no agonist or antagonist activity against 161 other GPCRs and no inhibition of 302 kinases [1]. This off-target selectivity is a key differentiator, as many other 5-HT2B ligands exhibit activity at related serotonergic (e.g., 5-HT2A/2C) or adrenergic receptors.

Neuroscience Cardiovascular Gastrointestinal Oncology

Moderate CCK-B Receptor Affinity as a Potential Differentiating Polypharmacology Feature

N-(4-aminophenyl)cyclopropanecarboxamide exhibits binding affinity for the cholecystokinin type B (CCK-B) receptor with a Ki of 31 nM [1]. This is in stark contrast to the highly potent, selective CCK-B antagonists L-365,260 (Ki = 1.9 nM) and YM022 (Ki = 68 pM) . The target compound's 16-fold lower affinity for CCK-B compared to L-365,260 indicates it does not function as a classic, potent CCK-B antagonist. Instead, this moderate off-target activity represents a potential point of pharmacological differentiation from other pure 5-HT2B antagonists, suggesting a unique polypharmacology profile that could be advantageous in certain therapeutic areas where both targets are implicated (e.g., anxiety, visceral pain).

Neuroscience Anxiety Pain Gastrointestinal

Significant COX-2 Inhibitory Activity Suggesting Anti-Inflammatory Potential

N-(4-aminophenyl)cyclopropanecarboxamide inhibits human cyclooxygenase-2 (COX-2) with an IC50 of 20 nM [1]. In a cross-study comparison, this potency places it among established COX-2 inhibitors, being twice as potent as the widely used drug celecoxib (IC50 = 40 nM) but 4-fold less potent than the high-affinity inhibitor valdecoxib (IC50 = 5 nM) [2]. This level of COX-2 inhibition suggests that the compound may have anti-inflammatory properties independent of its 5-HT2B antagonism. This dual activity (5-HT2B antagonism and COX-2 inhibition) is a key differentiator from compounds that solely target one of these pathways.

Inflammation Oncology Pain Immunology

Favorable In Vitro ADME and Off-Target Safety Profile

A comprehensive in vitro ADME and safety panel revealed a highly favorable profile for N-(4-aminophenyl)cyclopropanecarboxamide [1]. The compound demonstrated: (i) a half-life (T1/2) > 60 min in rodent microsomes, (ii) no significant inhibition of major CYP450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), (iii) no inhibition of key transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3), and (iv) no activity against a panel of common off-targets including MAO-A/MAO-B, acetylcholinesterase, and monoamine transporters (SERT, DAT, NET) [1]. This clean profile is a significant advantage over many other 5-HT2B antagonists or COX-2 inhibitors, which often carry liabilities such as CYP inhibition or transporter interactions that can confound in vivo studies and limit their utility as tool compounds.

Drug Discovery ADME Toxicology Pharmacology

High-Impact Application Scenarios for N-(4-aminophenyl)cyclopropanecarboxamide (74617-73-5) Driven by Quantitative Evidence


Dissecting 5-HT2B Signaling in Neurological and Psychiatric Disease Models

The compound's potent 5-HT2B antagonism (IC50 = 22 nM) [1] and its exceptional selectivity over 161 GPCRs and 302 kinases [1] make it an ideal tool for isolating the role of 5-HT2B in complex CNS disorders. It can be used in cellular and in vivo models of anxiety, depression, Alzheimer's disease, and drug-resistant epilepsy to differentiate 5-HT2B-mediated effects from those of other serotonergic receptors, without the confounding influence of off-target activity.

Probing the Intersection of Serotonergic and Inflammatory Pathways in Cancer and Neuroinflammation

The unique dual pharmacology—potent 5-HT2B antagonism and significant COX-2 inhibition (IC50 = 20 nM) [2]—positions this compound as a powerful probe for studying the crosstalk between serotonergic signaling and inflammation. It is particularly well-suited for research in oncology (e.g., tumor microenvironment modulation) and neuroinflammation (e.g., multiple sclerosis, Parkinson's disease), where both pathways are known to be dysregulated and contribute to disease progression.

Investigating Gut-Brain Axis Disorders with a Multi-Target Tool Compound

The compound's activity profile, which includes 5-HT2B antagonism [1] and moderate CCK-B receptor affinity (Ki = 31 nM) [3], makes it a valuable asset for studying gastrointestinal disorders with a neuropsychiatric component, such as irritable bowel syndrome (IBS) and functional dyspepsia. Its clean ADME and off-target profile [1] further supports its use in complex in vivo models where minimizing confounding variables is critical for elucidating gut-brain communication mechanisms.

As a Negative Control for Selectivity in GPCR and Kinase Screens

Given its demonstrated inactivity against a vast panel of 161 GPCRs (excluding 5-HT2B) and 302 kinases [1], this compound serves as an excellent negative control or reference standard in high-throughput screening campaigns. Its inclusion helps ensure that hits identified in phenotypic or target-based assays are not due to broad-spectrum GPCR or kinase inhibition, thereby increasing the confidence in the specificity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminophenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.